![molecular formula C14H17N B1397731 1-(2-tert-Butylphenyl)-1H-pyrrole CAS No. 1355334-82-5](/img/structure/B1397731.png)
1-(2-tert-Butylphenyl)-1H-pyrrole
Overview
Description
“1-(2-tert-Butylphenyl)-1H-pyrrole” is a complex organic compound. The “tert-Butylphenyl” part refers to a phenyl group (a ring of 6 carbon atoms, akin to benzene) with a tert-butyl group (a central carbon atom attached to three methyl groups) attached . The “1H-pyrrole” part refers to a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, there are general methods for synthesizing similar compounds. For instance, tert-butyl groups can be attached to molecules via reactions with carboxylic acids .
Chemical Reactions Analysis
Again, while specific reactions involving “1-(2-tert-Butylphenyl)-1H-pyrrole” were not found, related compounds have been studied. For example, tert-butyl groups can participate in various reactions, including oxidation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-tert-Butylphenyl)-1H-pyrrole” would depend on its exact molecular structure. Related compounds, such as 2-tert-butylphenol, are known to be liquids at room temperature .
Scientific Research Applications
Polymer Additive Degradation Analysis
“1-(2-tert-Butylphenyl)-1H-pyrrole” can be structurally related to compounds formed as degradation products from phosphite antioxidants used in polyolefin bioprocessing materials. These compounds, including similar tert-butylphenyl derivatives, have been identified as cell-growth-inhibiting substances . The analysis of such degradation products is crucial for ensuring the safety and efficacy of biopharmaceutical manufacturing processes.
NMR Spectroscopy Probes
The tert-butyl group in “1-(2-tert-Butylphenyl)-1H-pyrrole” can serve as a sensitive probe in NMR studies of macromolecular complexes . This application is particularly valuable in the study of large biomolecular assemblies, where the tert-butyl group’s high mobility and sharp resonance peaks can provide insights into complex structures and dynamics.
Synthesis of Biologically Active Compounds
Compounds with tert-butyl groups, such as “1-(2-tert-Butylphenyl)-1H-pyrrole,” are potential precursors to biologically active natural products . Their synthesis and characterization are essential steps in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-tert-butylphenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2,3)12-8-4-5-9-13(12)15-10-6-7-11-15/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQQCWRWBNTEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N2C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-tert-Butylphenyl)-1H-pyrrole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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